molecular formula C18H25N3O4S B11474093 2-(2-hydroxy-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

2-(2-hydroxy-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B11474093
M. Wt: 379.5 g/mol
InChI Key: XRQOHDHOIZQTSG-UHFFFAOYSA-N
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Description

2-(2,4-DIOXO-1,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(3-ISOPROPOXYPROPYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydrobenzothienopyrimidine core, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIOXO-1,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(3-ISOPROPOXYPROPYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea, followed by catalytic reduction and rearrangement reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would need to be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIOXO-1,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(3-ISOPROPOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Allows for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-(2,4-DIOXO-1,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(3-ISOPROPOXYPROPYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,4-DIOXO-1,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(3-ISOPROPOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DIOXO-1,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(2H)-YL)-N-(3-ISOPROPOXYPROPYL)ACETAMIDE stands out due to its unique hexahydrobenzothienopyrimidine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

2-(2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C18H25N3O4S/c1-11(2)25-9-5-8-19-14(22)10-21-17(23)15-12-6-3-4-7-13(12)26-16(15)20-18(21)24/h11H,3-10H2,1-2H3,(H,19,22)(H,20,24)

InChI Key

XRQOHDHOIZQTSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1C(=O)C2=C(NC1=O)SC3=C2CCCC3

Origin of Product

United States

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